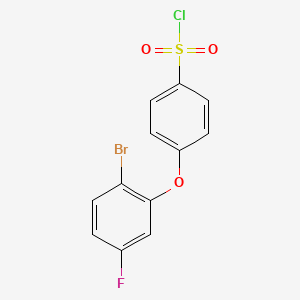

4-(2-Bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride is an organic compound that has garnered attention in various fields, including medical, environmental, and industrial research. It is a white solid with a strong odor, soluble in organic solvents such as ethanol and dimethylformamide, but insoluble in water . This compound is known for its strong oxidizing and corrosive properties .

Vorbereitungsmethoden

The synthesis of 4-(2-Bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-bromo-2,5-difluorobenzenesulfonyl chloride with chloroacetic acid under appropriate conditions . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-(2-Bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Oxidation and Reduction Reactions: As a strong oxidizing agent, it can undergo redox reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction and reagents used.

Wissenschaftliche Forschungsanwendungen

4-(2-Bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology and Medicine: It can be used in the synthesis of pharmaceutical compounds and as a reagent in biochemical assays.

Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials.

Wirkmechanismus

The mechanism of action of 4-(2-Bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to create new compounds and materials.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-(2-Bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride include:

4-Bromobenzenesulfonyl chloride: Used as an activating agent in the synthesis of nucleotides and protection of amines.

2-Bromo-4-fluorobenzenesulfonyl chloride: Used as a pharmaceutical intermediate.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Biologische Aktivität

4-(2-Bromo-5-fluorophenoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in various fields, including medicinal chemistry and biochemistry. This compound is recognized for its potential biological activities, particularly in drug development and protein modification. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H9BrClFNO2S

- Molecular Weight : 353.64 g/mol

- Structure : The compound features a sulfonyl chloride group, which is known for its reactivity towards nucleophiles, facilitating the synthesis of various derivatives.

The sulfonyl chloride group in this compound acts as an electrophile, allowing it to react with nucleophiles such as amines and alcohols. This reactivity is crucial in biochemical assays and protein modification studies. The specific biological targets and pathways depend on the nature of the nucleophiles involved in the reactions.

Antimicrobial Properties

Recent studies have indicated that compounds containing similar sulfonyl chloride moieties exhibit significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, derivatives with benzenesulfonate structures showed minimum inhibitory concentrations (MIC) ranging from 0.39 to 3.12 mg/L against Gram-positive bacteria .

Case Study: Protein Modification

In a study focusing on protein modification, this compound was utilized to label proteins selectively. This labeling is essential for tracking protein interactions and understanding cellular mechanisms. The compound's ability to modify cysteine residues in proteins was highlighted, showcasing its utility in biochemical research.

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

Understanding the SAR of sulfonyl chlorides has been pivotal in enhancing their biological activity. Modifications to the phenoxy and sulfonyl groups can significantly impact the compound's potency and selectivity towards specific biological targets. For example, substituents like fluorine or bromine on the aromatic ring can enhance the lipophilicity and overall biological activity .

Eigenschaften

IUPAC Name |

4-(2-bromo-5-fluorophenoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClFO3S/c13-11-6-1-8(15)7-12(11)18-9-2-4-10(5-3-9)19(14,16)17/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZGOLHPYXDEII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=CC(=C2)F)Br)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClFO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.